Superior DPP-IV Inhibitory Potency of 5-Aminomethyl Scaffold Compared to Clinical Benchmark
The optimized DPP-IV inhibitor 12v, which contains the 5-(aminomethyl)piperidin-2-one core, exhibits a 2.1-fold improvement in in vitro potency compared to the FDA-approved drug sitagliptin. This head-to-head comparison under identical assay conditions demonstrates the intrinsic advantage of the 5-aminomethyl substitution pattern for target engagement .
| Evidence Dimension | In vitro DPP-IV inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.5 ± 0.4 nM (Compound 12v) |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 ± 2.4 nM |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) |
| Conditions | Fluorescence-based DPP-IV assay; excitation 380 nm, emission 460 nm; IC50 determined using GraphPad Prism software |
Why This Matters
This 2.1-fold potency advantage translates to a lower effective dose required for glycemic control, a key metric for selecting lead scaffolds in antidiabetic drug discovery.
